Z-IETD-fmk
CAS No.:
Cat. No.: VC21539808
Molecular Formula: C30H43FN4O11
Molecular Weight: 654.7 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H43FN4O11 |
|---|---|
| Molecular Weight | 654.7 g/mol |
| IUPAC Name | methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate |
| Standard InChI | InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21-,25-,26-/m0/s1 |
| Standard InChI Key | PHLCQASLWHYEMX-DEKIMQJDSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 |
| Boiling Point | 925.7±65.0 °C at 760 mmHg |
| Melting Point | N/A |
Introduction
Chemical Properties and Characteristics
Molecular Structure and Properties
Z-IETD-FMK possesses a complex molecular structure reflective of its peptide-based design optimized for both target specificity and cell permeability. The compound's key chemical properties are summarized in the table below:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C30H43FN4O11 | |
| Molecular Weight | 654.7 g/mol | |
| CAS Number | 210344-98-2 | |
| Purity (commercial) | ≥95% (UHPLC) | |
| Solubility | 68.7 mM (45 mg/ml) in DMSO |
The molecular structure features a tetrapeptide backbone (IETD) with several modifications to enhance its pharmacological properties. The addition of the benzyloxycarbonyl (Z) group, O-methyl side chains on specific amino acid residues, and the fluoromethyl ketone (FMK) group significantly improve the compound's cell permeability without introducing additional cytotoxic effects .
Mechanism of Action
Molecular Targeting and Inhibition
Z-IETD-FMK exerts its effects through specific binding to the active site of Caspase-8. The tetrapeptide IETD sequence is specifically designed to preferentially interact with the active site of Caspase-8, providing target selectivity . The fluoromethyl ketone (FMK) group forms a covalent bond with the catalytic cysteine residue in the active site, resulting in irreversible inhibition of the enzyme's proteolytic activity . This irreversible binding mechanism ensures complete and sustained inhibition of Caspase-8 function in experimental settings.
Impact on Cell Death Pathways
Caspase-8 occupies a pivotal position at the crossroads of multiple cell death pathways, functioning as an initiator of apoptosis while simultaneously suppressing necroptosis . By inhibiting Caspase-8, Z-IETD-FMK effectively blocks the progression of extrinsic apoptosis initiated by death receptor engagement at the cell surface, as well as intrinsic apoptosis triggered by developmental signals or genotoxic agents .
When Caspase-8 is inhibited by Z-IETD-FMK in the context of death receptor stimulation, the cell death signal may be redirected toward necroptosis, a regulated form of necrotic cell death . This pathway redirection occurs because active Caspase-8 normally cleaves and inactivates key necroptosis mediators such as RIPK1 and RIPK3. When this inhibitory effect is removed through Z-IETD-FMK treatment, these proteins can form a necrosome complex that drives necroptotic cell death .
It is important to note that for complete induction of necroptosis upon death receptor engagement, additional factors may be required. One critical step is the deubiquitination of RIPK1, which can be achieved by blocking cellular inhibitor of apoptosis proteins (cIAPs) using agents such as Smac mimetics (e.g., BV6) . This combinatorial approach has proven effective in research protocols aimed at specifically triggering necroptotic cell death.
Research Applications
Cell Death Modulation Studies
Z-IETD-FMK has become an indispensable tool in research focused on understanding the intricate mechanisms governing different modes of cell death. It is particularly valuable in studies investigating the molecular switches between apoptosis and necroptosis . By specifically blocking Caspase-8 activity, researchers can isolate and examine the functions of other components in cell death signaling pathways. This selectivity makes Z-IETD-FMK an excellent reagent for dissecting the complex interplay between various cell death modulators and effectors.
Experimental Protocols
A typical experimental application of Z-IETD-FMK involves its use in cell culture systems to inhibit apoptosis or to promote necroptosis under specific conditions. For necroptosis induction, a common protocol employs Z-IETD-FMK in combination with a cIAP inhibitor (such as BV6) and recombinant human TNF-α . The standard working concentration range for Z-IETD-FMK in cell culture assays is typically 6-20 μM, with 20 μM being commonly used in necroptosis assays .
A representative protocol for necroptosis induction and detection using THP1-HMGB1-Lucia cells includes the following steps:
-
Addition of Z-IETD-FMK (20 μM final concentration) to cultured cells
-
Incubation at 37°C in 5% CO2 for 1 hour
-
Treatment with a cIAP inhibitor (e.g., BV6 at 5 μM) and recombinant human TNF-α (100 ng/ml)
-
Incubation for 8-24 hours followed by detection of cell death markers
This protocol leverages Z-IETD-FMK's ability to block the apoptotic pathway, thereby diverting death receptor signaling toward necroptosis when additional conditions (such as cIAP inhibition) are met.
Comparative Analysis
Relationship to Other Caspase Inhibitors
Z-IETD-FMK belongs to a broader family of peptide-based caspase inhibitors that target specific members of the caspase family. While Z-IETD-FMK exhibits preferential inhibition of Caspase-8, other similar compounds such as Z-VAD-FMK function as pan-caspase inhibitors with broader specificity . The table below compares Z-IETD-FMK with related compounds commonly used in cell death research:
| Inhibitor | Primary Target | Specificity | Key Applications |
|---|---|---|---|
| Z-IETD-FMK | Caspase-8 | Selective | Apoptosis inhibition, necroptosis induction |
| Z-VAD-FMK | Multiple caspases | Broad (pan-caspase) | General apoptosis inhibition |
| Necrostatin-1 | RIPK1 | Selective | Necroptosis inhibition |
| BV6 | IAPs | Selective | IAP inhibition, necroptosis sensitization |
This comparative analysis highlights the specific utility of Z-IETD-FMK in research contexts where selective inhibition of Caspase-8 is required, as opposed to broader inhibition of multiple caspases or targeting of other cell death pathway components.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume